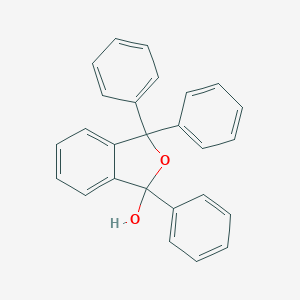
1-Hydroxy-1,3,3-triphenylphthalan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1,3,3-triphenylphthalan (HTP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. HTP is a derivative of triphenylphthalide, which is known for its various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. In
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1,3,3-triphenylphthalan has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-1,3,3-triphenylphthalan is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response and angiogenesis. It may also induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Hydroxy-1,3,3-triphenylphthalan in lab experiments is its high purity and yield. It is also relatively easy to synthesize compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-Hydroxy-1,3,3-triphenylphthalan. One of the areas of interest is the development of this compound-based photosensitizers for photodynamic therapy in cancer treatment. Another area of interest is the investigation of this compound's potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Furthermore, the development of novel synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
1-Hydroxy-1,3,3-triphenylphthalan can be synthesized from triphenylphthalide through a one-step reaction with hydrogen peroxide in the presence of a catalytic amount of trifluoroacetic acid. This method provides a high yield of this compound with a purity of up to 98%.
Eigenschaften
CAS-Nummer |
1718-90-7 |
|---|---|
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1,3,3-triphenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C26H20O2/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(28-26,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,27H |
InChI-Schlüssel |
WJEOSIAOQFJNER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



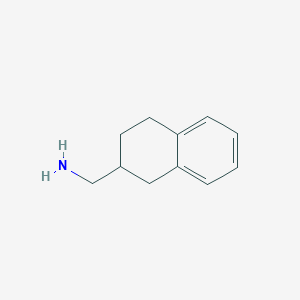

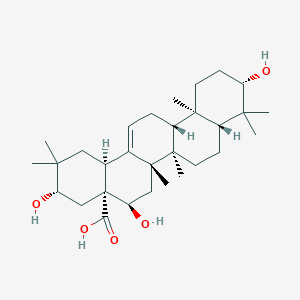
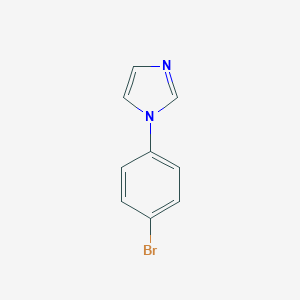
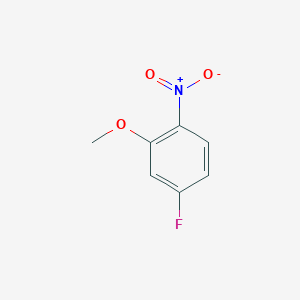
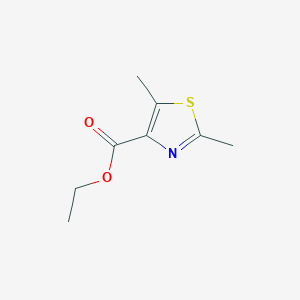
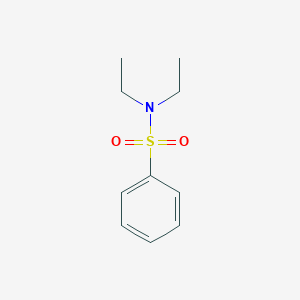
![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)
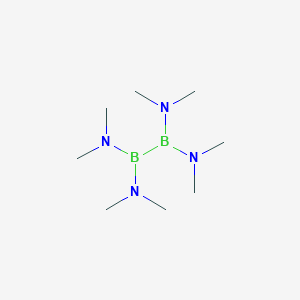
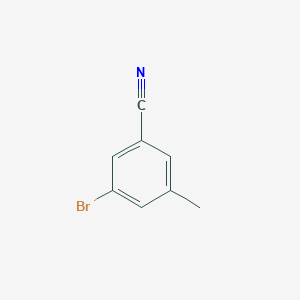
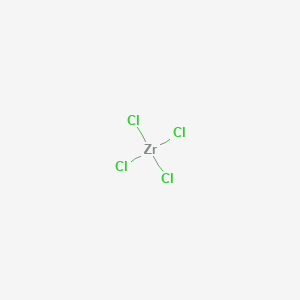
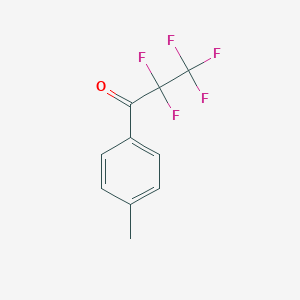
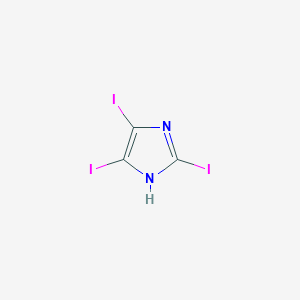
![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)